molecular formula C13H12N2O3 B6387137 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid CAS No. 1261905-94-5

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid

Cat. No.: B6387137
CAS No.: 1261905-94-5
M. Wt: 244.25 g/mol
InChI Key: VKJMHSBOYYGLRT-UHFFFAOYSA-N
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Description

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-formylbenzoic acid methyl ester with hydroxylamine to form an oxime product, which is then reduced in the presence of a base to yield 4-aminomethylbenzoic acid. This intermediate is further reacted with 2-aminopyridine under specific conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through recrystallization, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-Amino-5-[4-(carboxyphenyl)]pyridine-4-carboxylic acid.

    Reduction: Formation of 2-Amino-5-[4-(aminomethyl)phenyl]pyridine-4-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylpyridine-3-carboxylic acid
  • 2-Amino-5-methylpyridine-4-carboxylic acid
  • 2-Amino-4-(hydroxymethyl)phenylpyridine-3-carboxylic acid

Uniqueness

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-8(7-16)2-4-9/h1-6,16H,7H2,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJMHSBOYYGLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687116
Record name 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-94-5
Record name 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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